N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride
Overview
Description
The compound "N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the analysis of similar compounds. For instance, the molecular structure, hydrogen bonding, and basicity of N,N'-dimethylpiperazine betaines and their hydrohalides are explored, which could be relevant to understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves various reactions, such as the reaction of N,N-dimethyl-3-oxobutanamide with aromatic aldehydes in the presence of piperidine . Another synthesis method includes the reaction of 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with other reagents to form complex molecules . These methods indicate that the synthesis of N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride might involve similar reagents and conditions.
Molecular Structure Analysis
The molecular structure of related compounds is characterized by intramolecular and intermolecular interactions. For example, the title compound in paper exhibits a weak intramolecular C—H⋯N interaction, while the crystal packing is stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds and a C—H⋯π interaction. These interactions are crucial for the stability and conformation of the molecules.
Chemical Reactions Analysis
The chemical reactions of related compounds involve the formation of new bonds and the creation of complex heterocyclic systems. For instance, the three-component condensation of aromatic aldehydes with 5-aminotetrazole and substrates like N,N-dimethyl-3-oxobutanamides leads to the formation of fused heterocyclic systems . These reactions are typically carried out at elevated temperatures and result in crystalline substances with specific solubility properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined through various spectroscopic techniques. The IR spectra of synthesized compounds contain absorption bands due to stretching vibrations of the amide carbonyl group, NH group, and C=C bonds . The crystal structures are often analyzed using X-ray diffraction, revealing details about hydrogen bonding and molecular conformation . The basicity and pKa values of these compounds can be determined by potentiometric titration, and their solubility in different solvents is also characterized .
Scientific Research Applications
Application in the Synthesis of Bupivacaine
- Summary of the Application : “N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride” is used as a key intermediate in the synthesis of bupivacaine . Bupivacaine is a long-acting amide local anesthetic commonly used in various types of anesthesia including peripheral nerve block, epidural, and spinal anesthesia .
- Methods of Application or Experimental Procedures : While the exact procedures can vary, the synthesis of bupivacaine generally involves the acylation of “N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride” under specific conditions . Please note that the synthesis of pharmaceutical compounds should be performed by trained professionals in a controlled laboratory environment, following all necessary safety protocols.
- Results or Outcomes : The outcome of this process is the production of bupivacaine, a potent local anesthetic. Bupivacaine has been extensively studied and is widely used in medical practice due to its long duration of action and relative lack of toxicity .
Use as a Reagent in Organic Synthesis
- Summary of the Application : “N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride” is widely used in organic synthesis . It can serve as a reagent, initiator, reducing agent, catalyst, and cross-linking agent in research and laboratory settings .
- Results or Outcomes : The outcomes can also vary widely, as this compound can be used in a multitude of different reactions. The specific results or outcomes would depend on the particular reaction or synthesis being performed .
Use in Analytical Applications
- Summary of the Application : This compound can be used in several analytical applications, including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
- Results or Outcomes : The outcomes can also vary widely, as this compound can be used in a multitude of different analyses. The specific results or outcomes would depend on the particular analysis being performed .
Safety And Hazards
The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12;/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCXNUJDRBMBRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201335103 | |
Record name | N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide hydrochloride | |
CAS RN |
65797-42-4 | |
Record name | N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65797-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2',6'-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065797424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2',6'-dimethylphenyl)-2-piperidinecarboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-Pipecolinoxylidide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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